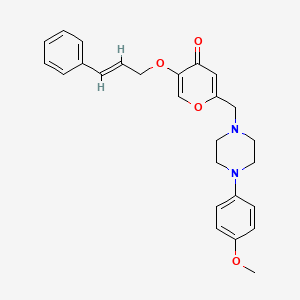

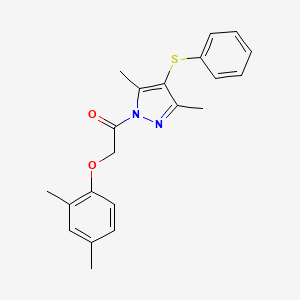

1-((4-methoxy-3-methylphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis and Antimicrobial Activity Analysis

The study presented in paper focuses on the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and their antimicrobial activity against pathogens affecting tomato plants. The synthesis involved the treatment of substituted benzhydryl chlorides with a piperidine derivative, followed by N-sulfonation. The antimicrobial efficacy was tested against bacterial and fungal pathogens, with some derivatives showing significant activity. This suggests that the substitutions on the benzhydryl and sulfonamide rings are crucial for antibacterial properties.

Molecular Structure and Beta(3) Agonist Activity Analysis

In paper , a series of (4-piperidin-1-yl)-phenyl sulfonamides were synthesized and evaluated for their activity on the human beta(3)-adrenergic receptor. The study found that certain modifications, such as replacing the dihydroxyl group with a methyl sulfonamide and incorporating a free carboxylic acid, resulted in potent beta(3) agonists with high selectivity over other adrenergic receptors. This indicates the importance of molecular structure in determining the specificity and potency of these compounds as beta(3) agonists.

Bioactivity of O-Substituted Derivatives Analysis

The research in paper describes the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine. The process involved coupling with piperidine under pH control and subsequent substitution with various electrophiles. The bioactivity of these compounds was assessed against several enzymes, with notable activity against butyrylcholinesterase. This demonstrates the potential of these derivatives in enzyme inhibition applications.

Crystal Structure Studies Analysis

Papers and both report on the synthesis and crystal structure of sulfonyl-piperidin-4-yl compounds. The compounds were synthesized through condensation reactions and characterized by spectroscopic techniques and X-ray crystallography. The crystallographic data revealed that the piperidine rings in both compounds adopt a chair conformation, and the geometry around the sulfur atom is distorted from a regular tetrahedron in and comparable to the classic tetrahedral value in . These studies provide detailed insights into the molecular structures of these compounds.

Chemical Reactions Analysis

Paper discusses the fission of carbon-nitrogen and carbon-sulfur bonds, specifically focusing on the elimination of β-piperidinoethyl phenyl sulfone and the reaction of phenyl vinyl sulfone with hydroxyl ions. The study found that while the elimination of the sulfone was not observed, its methoiodide derivative underwent rapid methylation. The reaction of phenyl vinyl sulfone with hydroxyl ions was characterized by a specific rate constant, indicating the reactivity of these compounds under certain conditions.

Physical and Chemical Properties Analysis

Although the papers provided do not directly address the physical and chemical properties of "1-((4-methoxy-3-methylphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine," the studies do offer insights into related sulfonamide compounds. The antimicrobial activity, molecular structure, and crystallography data suggest that these compounds have significant biological relevance and structural specificity. The synthesis methods and reaction analyses contribute to understanding the chemical behavior and potential applications of these sulfonamide derivatives.

Aplicaciones Científicas De Investigación

Strategy for Controlling Polymorphism

Polymorphism in pharmaceuticals can significantly affect the drug's physical properties and efficacy. A study by Takeguchi et al. (2015) on ASP3026, a compound with a similar structure to "1-((4-methoxy-3-methylphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine," discusses controlling polymorphism for solid formulations. This research is crucial for the pharmaceutical industry, as controlling polymorphs can impact drug stability and bioavailability (Takeguchi et al., 2015).

Synthesis and Antimicrobial Activities

Compounds with the 1,2,4-triazole moiety, including those similar to the specified chemical, have been synthesized and evaluated for their antimicrobial properties. Bektaş et al. (2007) reported the synthesis of novel triazole derivatives, demonstrating moderate to good antimicrobial activities against various microorganisms. This highlights the potential use of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Crystal Structure Studies

Understanding the crystal structure of chemical compounds is vital for drug design and material science. Kumara et al. (2017) conducted crystal structure studies on piperazine derivatives, providing insights into molecular conformations and interactions. These studies are essential for predicting compound stability, reactivity, and potential drug interactions (Kumara et al., 2017).

Receptor Antagonist Applications

Piperazine derivatives, like the mentioned compound, have been explored for their potential as receptor antagonists. Yoon et al. (2008) synthesized benzene sulfonamides evaluated as 5-HT7 receptor antagonists, illustrating the compound's applicability in developing treatments for central nervous system disorders (Yoon et al., 2008).

Metabolic Pathway Investigation

The oxidative metabolism of compounds, including those with piperazine and sulfonyl moieties, has been studied to understand their metabolic pathways in the human body. Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, detailing the enzymes involved and metabolites produced. This research is critical for assessing drug safety, efficacy, and potential drug-drug interactions (Hvenegaard et al., 2012).

Propiedades

IUPAC Name |

1-(4-methoxy-3-methylphenyl)sulfonyl-4-(triazol-1-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S/c1-12-11-14(3-4-15(12)22-2)23(20,21)18-8-5-13(6-9-18)19-10-7-16-17-19/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJDTXWGZYKPES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)N3C=CN=N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-methoxy-3-methylphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2499418.png)

![N-(3-ethylphenyl)-2-({4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2499424.png)

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2499425.png)

![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2499428.png)

![N-[[4-benzyl-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2499431.png)

![N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2499433.png)

![N-[3-(2-fluorophenoxy)propyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2499436.png)